molecular formula C12H11N5S2 B2740283 5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-phenyl-1,3,4-thiadiazol-2-amine CAS No. 637326-91-1

5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-phenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B2740283
CAS No.: 637326-91-1
M. Wt: 289.38
InChI Key: ZNASVWPBZUXHNI-UHFFFAOYSA-N
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Description

5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-phenyl-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that contains both thiazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-amino-4-methylthiazole with appropriate reagents under controlled conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by cyclization reactions involving hydrazine derivatives and carbon disulfide.

    Coupling Reaction: The final step involves coupling the thiazole and thiadiazole rings with aniline derivatives to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The amino groups present in the compound can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the thiazole ring.

    Reduction Products: Dihydro derivatives of the thiadiazole ring.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-phenyl-1,3,4-thiadiazol-2-amine: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and thiadiazole rings can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The amino groups can form hydrogen bonds with receptor sites, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : The uniqueness of 5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-phenyl-1,3,4-thiadiazol-2-amine lies in its combined thiazole and thiadiazole rings, which provide a unique scaffold for biological activity. The presence of both amino and phenyl groups further enhances its potential for diverse chemical reactions and biological interactions.

Properties

IUPAC Name

5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-phenyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5S2/c1-7-9(18-11(13)14-7)10-16-17-12(19-10)15-8-5-3-2-4-6-8/h2-6H,1H3,(H2,13,14)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNASVWPBZUXHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NN=C(S2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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